7-Fluoro-2-hydroxy-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
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Overview
Description
7-Fluoro-2-hydroxy-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a heterocyclic compound with a unique structure that includes a pyrido[1,2-A]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-hydroxy-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one typically involves the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one. This reaction is carried out by heating the starting material with excess methyl iodide in dimethyl sulfoxide (DMSO) in the presence of potassium hydroxide (KOH) . The reaction conditions are crucial for achieving high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-hydroxy-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorine and hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
7-Fluoro-2-hydroxy-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 7-Fluoro-2-hydroxy-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, derivatives of this compound have been shown to inhibit aldose reductase, an enzyme involved in diabetic complications.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one: Similar structure but lacks the fluorine and methyl groups.
Paliperidone: A derivative with additional functional groups, used as an antipsychotic medication.
Uniqueness
7-Fluoro-2-hydroxy-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable scaffold for developing new drugs and materials.
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
7-fluoro-2-hydroxy-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H7FN2O2/c1-5-2-6(10)4-12-8(14)3-7(13)11-9(5)12/h2-4,13H,1H3 |
InChI Key |
XWHNHLBDLZTBQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=CC2=O)O)F |
Origin of Product |
United States |
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